molecular formula C8H9F2NS B6228962 4-[(2,2-difluoroethyl)sulfanyl]aniline CAS No. 1183277-23-7

4-[(2,2-difluoroethyl)sulfanyl]aniline

Cat. No. B6228962
CAS RN: 1183277-23-7
M. Wt: 189.2
InChI Key:
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Description

4-[(2,2-difluoroethyl)sulfanyl]aniline (DFESA) is an organic compound belonging to the class of sulfonamides. It is a derivative of aniline and has a molecular formula of C7H9F2NO2S. DFESA is used in various scientific applications, such as in biochemical and physiological research, laboratory experiments, and drug synthesis.

Scientific Research Applications

4-[(2,2-difluoroethyl)sulfanyl]aniline has a wide range of scientific research applications. It is used in the synthesis of drugs, such as anti-inflammatory, anti-cancer, and anti-viral agents. It is also used in the synthesis of fluorescent molecules and imaging agents. In addition, 4-[(2,2-difluoroethyl)sulfanyl]aniline is used in the synthesis of catalysts and inhibitors for various biological processes.

Mechanism of Action

The mechanism of action of 4-[(2,2-difluoroethyl)sulfanyl]aniline is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and 5-lipoxygenase (LOX). It is also believed to act as an agonist of certain receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
4-[(2,2-difluoroethyl)sulfanyl]aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation. It has also been shown to reduce the growth of cancer cells and to have anti-viral activity. In addition, 4-[(2,2-difluoroethyl)sulfanyl]aniline has been shown to have antioxidant activity and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 4-[(2,2-difluoroethyl)sulfanyl]aniline in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of scientific research applications and has been shown to have various biochemical and physiological effects. However, there are some limitations to the use of 4-[(2,2-difluoroethyl)sulfanyl]aniline in laboratory experiments. It is not very stable and is easily degraded by light and heat. In addition, its mechanism of action is not well understood.

Future Directions

There are several future directions for the use of 4-[(2,2-difluoroethyl)sulfanyl]aniline in scientific research. Further research is needed to better understand its mechanism of action and to develop more effective and safer drugs based on 4-[(2,2-difluoroethyl)sulfanyl]aniline. In addition, research is needed to explore the potential of 4-[(2,2-difluoroethyl)sulfanyl]aniline as an imaging agent and to develop more effective catalysts and inhibitors based on 4-[(2,2-difluoroethyl)sulfanyl]aniline. Finally, further research is needed to explore the potential of 4-[(2,2-difluoroethyl)sulfanyl]aniline as an antioxidant and to develop more effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-[(2,2-difluoroethyl)sulfanyl]aniline involves a two-step process. The first step involves the reaction of aniline with 2,2-difluoroethyl sulfanyl chloride in the presence of a base. This reaction produces 4-chloro-N-sulfanyl-2,2-difluoroethyl aniline. The second step involves the conversion of the 4-chloro-N-sulfanyl-2,2-difluoroethyl aniline to 4-[(2,2-difluoroethyl)sulfanyl]aniline through a nucleophilic substitution reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2,2-difluoroethyl)sulfanyl]aniline involves the reaction of 4-nitroaniline with 2,2-difluoroethylthiol, followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "4-nitroaniline", "2,2-difluoroethylthiol", "Sodium dithionite", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-nitroaniline (1.0 g) and 2,2-difluoroethylthiol (1.2 g) in ethyl acetate (20 mL) and stir at room temperature for 24 hours.", "Step 2: Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 3: Add sodium dithionite (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the organic layer with water (10 mL x 3).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using ethyl acetate/hexane as the eluent to obtain 4-[(2,2-difluoroethyl)sulfanyl]aniline as a yellow solid (yield: 70%)." ] }

CAS RN

1183277-23-7

Product Name

4-[(2,2-difluoroethyl)sulfanyl]aniline

Molecular Formula

C8H9F2NS

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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